molecular formula C18H20N2O3 B3724451 N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B3724451
M. Wt: 312.4 g/mol
InChI Key: XUVFOJUOWYXCAG-YBFXNURJSA-N
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Description

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylideneamino linkage, and a propan-2-ylphenoxyacetamide moiety

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)14-7-9-16(10-8-14)23-12-18(22)20-19-11-15-5-3-4-6-17(15)21/h3-11,13,21H,12H2,1-2H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVFOJUOWYXCAG-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-propan-2-ylphenoxy)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the imine linkage can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
  • N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide
  • N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with molecular targets, potentially leading to distinct biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide
Reactant of Route 2
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N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

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